Product packaging for Rubidium dichlorobromate(1-)(Cat. No.:CAS No. 87520-11-4)

Rubidium dichlorobromate(1-)

Cat. No.: B12644034
CAS No.: 87520-11-4
M. Wt: 236.27 g/mol
InChI Key: XTGZJHMQOUYHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Application Note: The specific research applications, chemical properties, and mechanism of action for Rubidium dichlorobromate(1-) are not currently listed in the common scientific databases. Researchers are advised to consult the primary scientific literature for detailed information relevant to their work. Handling and Compliance: This product is labeled "For Research Use Only" (RUO). RUO products are not intended for use in diagnostic or therapeutic procedures and are exempt from the regulatory controls that apply to medical devices . The use of RUO products in diagnostic procedures can have legal consequences and poses risks to patients. By purchasing this product, you acknowledge that it will not be used for any medical purpose. Please ensure you have reviewed the relevant Safety Data Sheet (SDS) and understand the safe handling procedures for this compound before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BrCl2Rb B12644034 Rubidium dichlorobromate(1-) CAS No. 87520-11-4

Properties

CAS No.

87520-11-4

Molecular Formula

BrCl2Rb

Molecular Weight

236.27 g/mol

InChI

InChI=1S/BrCl2.Rb/c2-1-3;/q-1;+1

InChI Key

XTGZJHMQOUYHPZ-UHFFFAOYSA-N

Canonical SMILES

Cl[Br-]Cl.[Rb+]

Origin of Product

United States

Synthetic Strategies for Rubidium Dichlorobromate 1

Investigation of Direct Combination and Stoichiometric Synthesis Routes

The most fundamental approach to synthesizing rubidium dichlorobromate(1-) is through a direct combination reaction, a process where two or more simple substances combine to form a more complex product. mt.comdoubtnut.comlibretexts.org In this case, the reaction would theoretically involve the direct interaction of rubidium bromide with chlorine gas.

The balanced chemical equation for this stoichiometric synthesis is:

RbBr + Cl₂ → Rb[BrCl₂]

This method, while straightforward in principle, requires careful control of reaction conditions to prevent the formation of other rubidium polyhalides. The high reactivity of chlorine gas necessitates handling in a controlled environment, likely under inert atmosphere and at low temperatures to manage the exothermic nature of the reaction.

Another potential direct combination route could involve the reaction of rubidium chloride with bromine monochloride:

RbCl + BrCl → Rb[BrCl₂]

This route might offer better control over the stoichiometry and reduce the likelihood of side reactions involving excess chlorine. The success of direct combination methods is contingent on the precise control of the molar ratios of the reactants to ensure the formation of the desired dichlorobromate(1-) anion.

Illustrative Reactant and Product States for Direct Combination

Reactant/Product Chemical Formula State
Rubidium Bromide RbBr Solid
Chlorine Cl₂ Gas
Rubidium Chloride RbCl Solid
Bromine Monochloride BrCl Liquid/Gas

Exploration of Solution-Based and Crystallization Methodologies

Solution-based synthesis offers a more versatile and controllable alternative to direct combination for obtaining pure crystalline rubidium dichlorobromate(1-). This method typically involves dissolving a rubidium salt and a source of the dichlorobromate anion in a suitable solvent, followed by crystallization.

A plausible solution-based route involves the reaction of a rubidium salt, such as rubidium chloride or rubidium bromide, with a halogenating agent in a non-aqueous, inert solvent. ontosight.ai For instance, dissolving rubidium bromide in a solvent like liquid sulfur dioxide or a chlorinated hydrocarbon and then bubbling a stoichiometric amount of chlorine gas through the solution could yield the desired product.

RbBr (in solvent) + Cl₂ (g) → Rb[BrCl₂] (precipitate)

The choice of solvent is critical; it must be able to dissolve the reactants to some extent but should ideally precipitate the product, facilitating its separation. Furthermore, the solvent must be inert to the highly reactive halogens involved.

Crystallization is a key step in this methodology. After the reaction is complete, the product can be crystallized by various techniques, including:

Evaporation: Slow evaporation of the solvent to increase the concentration of the product until it crystallizes.

Cooling: Decreasing the temperature of the solution to reduce the solubility of the product and induce crystallization.

Antisolvent Addition: Adding a second solvent in which the product is insoluble to cause its precipitation.

Recrystallization, the process of dissolving the crude product and crystallizing it again, can be employed to enhance the purity of the final compound. webelements.com

Potential Solvents for Solution-Based Synthesis

Solvent Rationale for Use Potential Issues
Liquid Sulfur Dioxide Good solvent for many inorganic salts and halogens; low boiling point simplifies removal. Requires low-temperature handling.
Dichloromethane Inert to chlorine under specific conditions; readily available. May undergo side reactions if not carefully controlled.

Mechanistic Elucidation of Formation Pathways of Rubidium Dichlorobromate(1-)

The formation of the dichlorobromate(1-) anion, [BrCl₂]⁻, is the central event in the synthesis of rubidium dichlorobromate(1-). The mechanism likely proceeds through the nucleophilic attack of a bromide ion (from RbBr) or a chloride ion (from RbCl) on a halogen or interhalogen molecule.

Pathway 1: From Rubidium Bromide and Chlorine

Dissociation/Availability of Bromide: In a suitable solvent, rubidium bromide provides bromide ions (Br⁻).

Formation of the Interhalogen Anion: The bromide ion acts as a nucleophile, attacking a molecule of chlorine. This forms the linear dichlorobromate(1-) anion. Br⁻ + Cl₂ → [Cl-Br-Cl]⁻

Pathway 2: From Rubidium Chloride and Bromine Monochloride

Dissociation/Availability of Chloride: Rubidium chloride provides chloride ions (Cl⁻).

Formation of the Interhalogen Anion: The chloride ion attacks the bromine atom of bromine monochloride. Cl⁻ + BrCl → [Cl-Br-Cl]⁻

The stability of the resulting [BrCl₂]⁻ anion is a key factor. It is a linear triatomic species, and its formation is favored by the high electron affinity of the halogens and the ability of the central bromine atom to expand its octet. Spectroscopic studies, such as Raman and infrared spectroscopy, on the product would be essential to confirm the presence and structure of the [BrCl₂]⁻ anion.

Optimization of Reaction Conditions for Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the purity of rubidium dichlorobromate(1-). Several parameters can be systematically varied and studied to achieve the best results. researchgate.netresearchgate.net

Temperature: Halogenation reactions are often exothermic. Lowering the reaction temperature can help to control the reaction rate, minimize the formation of byproducts, and increase the stability of the product.

Stoichiometry: Precise control over the molar ratio of the reactants is essential. An excess of chlorine, for example, could lead to the formation of higher chlorinated species.

Solvent: The choice of solvent affects the solubility of reactants and products, the reaction rate, and the ease of product isolation. researchgate.net A solvent that allows for the precipitation of the desired product can significantly improve the yield and purity.

Reaction Time: The duration of the reaction needs to be sufficient for complete conversion of the starting materials, but not so long that decomposition of the product occurs.

Illustrative Table for Optimization of a Solution-Based Synthesis

Parameter Range Studied Optimal Condition (Hypothetical) Effect on Yield/Purity
Temperature -78 °C to 25 °C -20 °C Lower temperatures favor product stability and reduce byproducts.
Molar Ratio (RbBr:Cl₂) 1:0.8 to 1:1.2 1:1.05 A slight excess of chlorine may drive the reaction to completion without significant side reactions.
Solvent Dichloromethane, Acetonitrile, Liquid SO₂ Liquid SO₂ Provides good solubility for reactants and allows for easy product isolation upon evaporation.

Controlled Growth of Single Crystals for Advanced Characterization

The growth of high-quality single crystals is paramount for the unambiguous structural determination and characterization of the physical properties of rubidium dichlorobromate(1-). nasa.gov Techniques for growing single crystals from solution are the most applicable for this compound.

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a controlled environment. As the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to form.

Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility with temperature leads to the formation of crystals. The rate of cooling is critical; slow cooling rates generally produce larger and higher-quality crystals.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a container, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

For a compound like rubidium dichlorobromate(1-), which may be sensitive to air and moisture, all crystal growth experiments would need to be conducted under an inert atmosphere (e.g., argon or nitrogen). The selection of the appropriate solvent system is crucial and would likely require experimental screening to find conditions that promote the growth of well-defined, single crystals suitable for X-ray diffraction analysis.

Table of Chemical Compounds

Compound Name Chemical Formula
Rubidium dichlorobromate(1-) Rb[BrCl₂]
Rubidium Bromide RbBr
Chlorine Cl₂
Rubidium Chloride RbCl
Bromine Monochloride BrCl
Liquid Sulfur Dioxide SO₂
Dichloromethane CH₂Cl₂
Acetonitrile CH₃CN
Argon Ar

Structural Elucidation and Crystallographic Analysis of Rubidium Dichlorobromate 1

Single-Crystal X-ray Diffraction Analysis

To date, detailed single-crystal X-ray diffraction data for Rubidium Dichlorobromate(1-) is not widely available in open-access crystallographic databases. However, a 2009 publication by Kimura and colleagues in the "Bulletin of the Faculty of Education, Wakayama University. Natural science" reportedly contains significant findings on the dichlorobromate(1-) anion. The following sections are structured based on the type of information that would be derived from such an analysis.

The initial step in single-crystal X-ray diffraction analysis involves determining the crystal system, which describes the symmetry of the crystal lattice. This is followed by the identification of the space group, which provides a complete description of the symmetry elements within the crystal. Finally, the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—are precisely measured. For Rubidium Dichlorobromate(1-), these parameters would define the fundamental repeating unit of its crystal structure.

Table 1: Hypothetical Crystallographic Data for Rubidium Dichlorobromate(1-)

Parameter Value
Crystal System Orthorhombic
Space Group Pnma
a (Å) Value not available
b (Å) Value not available
c (Å) Value not available
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) Value not available
Z Value not available

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined.

Following the determination of the unit cell, the diffraction data is used to refine the positions of each atom (rubidium, bromine, and chlorine) within the unit cell, expressed as fractional coordinates (x, y, z). Furthermore, anisotropic displacement parameters (ADPs) are refined for each atom. These parameters describe the thermal motion of the atoms, which is typically not uniform in all directions. The ADPs are represented by a tensor that defines an ellipsoid of thermal vibration.

The refined atomic coordinates allow for the precise calculation of interatomic distances and bond angles within the dichlorobromate(1-) anion ([BrCl₂]⁻). The [BrCl₂]⁻ anion is a polyhalogen species, and its geometry is of significant interest. It is expected to be linear or nearly linear, with the bromine atom at the center. The Br-Cl bond lengths would provide insight into the nature of the bonding within this triatomic anion.

Table 2: Expected Interatomic Distances and Bond Angles for the Dichlorobromate(1-) Anion

Feature Expected Value
Br-Cl Bond Length (Å) Specific value requires experimental data
Cl-Br-Cl Bond Angle (°) ~180

Note: The values are based on theoretical expectations for similar interhalogen anions.

The crystal structure reveals how the rubidium cations (Rb⁺) are coordinated by the surrounding dichlorobromate(1-) anions. This is described by the coordination number of the rubidium ion (the number of nearest neighboring atoms) and the geometry of the coordination polyhedron. The Rb-Cl and Rb-Br distances would be calculated to characterize these interactions, which are primarily electrostatic in nature.

Powder X-ray Diffraction for Bulk Phase Characterization and Purity Assessment

While single-crystal X-ray diffraction provides detailed structural information on a single crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline phase. This technique is crucial for confirming the phase purity of a synthesized batch of Rubidium Dichlorobromate(1-). By comparing the experimental PXRD pattern with a pattern calculated from the single-crystal structure data, one can verify that the bulk material consists of the desired phase. Any additional peaks in the experimental pattern would indicate the presence of impurities or other crystalline phases.

Spectroscopic Characterization of Rubidium Dichlorobromate 1

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a primary tool for probing the fundamental vibrations of the dichlorobromate(1-) anion, [BrCl₂]⁻. These vibrations are sensitive to the anion's geometry and the nature of the interatomic forces within it.

Infrared spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions in a molecule. For a vibration to be IR-active, it must induce a change in the molecule's net dipole moment. americanpharmaceuticalreview.com In studies of polyhalide ions, including salts of [BrCl₂]⁻, a strong absorption band is observed in the far-infrared region. This band is attributed to the most energetic stretching mode of the anion. For the [BrCl₂]⁻ ion, a prominent absorption has been identified at approximately 266 cm⁻¹. aip.org This absorption is characteristic of the asymmetric stretching vibration of the anion.

Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. renishaw.com A molecular vibration is Raman-active if it causes a change in the polarizability of the molecule. renishaw.com For the dichlorobromate(1-) anion, a very strong and highly polarized band is observed in the Raman spectrum at approximately 213 cm⁻¹. aip.org More recent studies on systems containing the [BrCl₂]⁻ polyanion have also reported characteristic Raman signals in a similar region, with bands emerging around 152 cm⁻¹ and 220 cm⁻¹. researchgate.net The intense band near 213-220 cm⁻¹ is assigned to the symmetric stretching vibration of the anion.

The dichlorobromate(1-) anion, [BrCl₂]⁻, is a triatomic species and, as such, possesses 3N-5 = 4 vibrational degrees of freedom if linear, or 3N-6 = 3 if bent. bhu.ac.in For a linear, symmetric Cl-Br-Cl⁻ structure (D∞h point group), the fundamental modes would be the symmetric stretch (ν₁), the asymmetric stretch (ν₃), and a doubly degenerate bending mode (ν₂).

Based on the selection rules and experimental observations, the vibrational modes are assigned as follows:

ν₁ (Symmetric Stretch): This mode corresponds to the in-phase stretching of both Br-Cl bonds. It is observed as a strong, polarized band in the Raman spectrum at ~213 cm⁻¹ but is absent in the IR spectrum. aip.org Its Raman activity and IR inactivity are consistent with the selection rules for a symmetric, linear molecule.

ν₃ (Asymmetric Stretch): This mode involves one Br-Cl bond compressing while the other extends. It is observed as a strong absorption in the IR spectrum at ~266 cm⁻¹ and is inactive in the Raman spectrum. aip.org This mutual exclusion is a classic indicator of a centrosymmetric molecule.

ν₂ (Bending): This mode, corresponding to the bending of the Cl-Br-Cl angle, is expected to be active in the IR spectrum. It has been assigned to a band observed at 102 cm⁻¹. aip.org

The collected spectroscopic data for the [BrCl₂]⁻ anion is summarized in the table below.

Vibrational ModeAssignmentFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Activity
ν₁Symmetric StretchInactive~213 (Very Strong, p)Raman-active
ν₃Asymmetric Stretch~266 (Very Strong)InactiveIR-active
ν₂Bending~102 (Medium)InactiveIR-active

Data sourced from studies on salts containing the dichlorobromate(1-) anion. aip.org

The vibrational data strongly supports a linear and symmetric (D∞h) structure for the isolated dichlorobromate(1-) anion. The observation of mutual exclusion—where the symmetric stretch (ν₁) is only Raman-active and the asymmetric stretch (ν₃) and bending (ν₂) modes are only IR-active—is a definitive feature for a molecule with a center of inversion. aip.org This indicates that the bromine atom lies at the center, equidistant from the two chlorine atoms. In the solid state, minor deviations from this ideal symmetry can occur due to crystal lattice effects, but the fundamental linear arrangement is maintained. The force constants calculated from these vibrational frequencies provide further quantitative information about the strength of the Br-Cl bonds within the anion. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (for relevant nuclei like ⁸¹Br, ⁸⁷Rb, if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy could provide valuable element-specific information about the local chemical environment and bonding in solid rubidium dichlorobromate(1-). The relevant nuclei for this compound are ⁸⁷Rb, ⁸⁵Rb, ⁸¹Br, and ⁷⁹Br, all of which are NMR-active. mcmaster.caresearchgate.net

⁸⁷Rb and ⁸⁵Rb NMR: Both rubidium isotopes are quadrupolar (spin I > 1/2), with ⁸⁷Rb (spin 3/2) generally being the preferred nucleus for NMR studies due to its higher natural abundance (27.8%) and greater sensitivity compared to ⁸⁵Rb (spin 5/2). vulcanchem.com The ⁸⁷Rb NMR spectrum would be highly sensitive to the symmetry of the electric field gradient at the rubidium nucleus, which is influenced by the arrangement of the surrounding [BrCl₂]⁻ anions in the crystal lattice.

⁸¹Br and ⁷⁹Br NMR: Both bromine isotopes are also quadrupolar. Due to the often large quadrupolar interactions in solid-state environments, ⁷⁹Br and ⁸¹Br NMR signals can be extremely broad, which can make them difficult or impractical to observe. mcmaster.caresearchgate.net In such cases, Nuclear Quadrupole Resonance (NQR) spectroscopy, which directly measures the transitions between quadrupolar energy levels, can be a more effective technique for probing the bromine environment. researchgate.net

Currently, specific experimental NMR or NQR data for rubidium dichlorobromate(1-) are not available in the cited literature. If such studies were conducted, they could yield data on chemical shifts and nuclear quadrupole coupling constants, providing direct insight into the electronic structure and local symmetry at the rubidium and bromine sites.

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure around a specific element. An XAS experiment on rubidium dichlorobromate(1-) could be performed at the Br, Cl, or Rb K-edges.

X-ray Absorption Near Edge Structure (XANES): The XANES region of the spectrum, at the onset of the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov Analysis of the Br K-edge XANES spectrum could confirm the formal +1 oxidation state of the central bromine atom in the [BrCl₂]⁻ anion.

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region, which consists of oscillations past the absorption edge, contains information about the local atomic environment of the absorbing atom. nih.gov Fourier analysis of the EXAFS signal from the Br K-edge could provide precise measurements of the Br-Cl bond distances and the coordination number of bromine. Similarly, analysis at the Rb K-edge would reveal the distances and coordination number of the nearest-neighbor atoms surrounding the rubidium cation.

While XAS is a highly applicable technique for this compound, specific experimental XAS data for rubidium dichlorobromate(1-) have not been reported in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule or ion. For polyhalogen anions like dichlorobromate(1-), [BrCl2]⁻, this method provides insight into the arrangement and energies of the molecular orbitals. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically bonding or non-bonding) to higher-energy anti-bonding molecular orbitals. The specific wavelengths at which absorption occurs are characteristic of the anion's electronic structure.

Detailed research into the electronic properties of the dichlorobromate(1-) anion has been conducted using salts with large, non-interacting cations, such as the tetrabutylammonium (B224687) (Bu₄N⁺) salt, in solvents like 1,2-dichloroethane. researchgate.net The electronic absorption spectrum of the [BrCl2]⁻ anion is primarily determined by its internal structure and bonding, with the counter-ion (in this case, rubidium) having a negligible effect on the transition energies, especially in solution.

The electronic spectrum of the [BrCl2]⁻ anion is characterized by intense absorption bands in the ultraviolet region. These absorptions are assigned to specific electronic transitions within the triatomic anion. The principal transitions observed for trihalide anions are typically the σ → σ* and n → σ* transitions. In the [BrCl2]⁻ anion, which possesses a linear or near-linear geometry, the highest occupied molecular orbital (HOMO) is a non-bonding (n) or anti-bonding sigma (σ) orbital, and the lowest unoccupied molecular orbital (LUMO) is a higher-energy anti-bonding sigma (σ) orbital.

Spectrophotometric measurements have successfully identified the absorption spectra for the [BrCl2]⁻ species. researchgate.net The key findings from such studies are typically presented in a data table summarizing the absorption maxima (λₘₐₓ) and the corresponding molar absorptivity (ε), which is a measure of how strongly the species absorbs light at that wavelength.

While the exact values for Rubidium Dichlorobromate(1-) are not explicitly detailed in widely available literature, the data from analogous dichlorobromate salts, such as tetrabutylammonium dichlorobromate(1-), provide a reliable characterization of the anion's spectroscopic behavior. researchgate.net The absorption maxima are indicative of the energy gaps between the molecular orbitals involved in the transition.

Interactive Data Table: Electronic Absorption Data for the Dichlorobromate(1-) Anion

The following table summarizes the characteristic UV-Vis absorption data for the dichlorobromate(1-) anion, as determined from studies on its tetrabutylammonium salt in 1,2-dichloroethane.

Speciesλₘₐₓ (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)SolventAssigned TransitionReference
[BrCl₂]⁻2383.90 x 10⁴1,2-dichloroethaneσ → σ* researchgate.net

Note: Data is based on studies of Tetrabutylammonium dichlorobromate(1-). The electronic transitions are a property of the anion and are expected to be virtually identical for the rubidium salt.

The primary absorption band observed for the [BrCl2]⁻ anion is a strong band located in the UV region. researchgate.net This high-intensity absorption is characteristic of a fully allowed σ → σ* transition, which involves the excitation of an electron from a bonding or weakly anti-bonding sigma molecular orbital to a strongly anti-bonding sigma molecular orbital. The high molar absorptivity value confirms the allowed nature of this transition. researchgate.net


Computational and Theoretical Investigations of Rubidium Dichlorobromate 1

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of rubidium dichlorobromate(1-). These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and the nature of chemical bonds within the compound.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For rubidium dichlorobromate(1-), DFT is employed to determine the most stable geometric arrangement of the atoms, a process known as geometry optimization. This involves finding the coordinates of the nuclei that correspond to the minimum energy on the potential energy surface.

The dichlorobromate(1-) anion, [BrCl₂]⁻, is a trihalogen monoanion. Theoretical studies on related trihalogen anions, such as the trichlorine monoanion ([Cl₃]⁻), show that the crystalline environment can significantly influence their symmetry. nih.govnih.gov For an isolated [BrCl₂]⁻ anion, a linear or near-linear geometry is expected, consistent with the Valence Shell Electron Pair Repulsion (VSEPR) model for triatomic species with 22 valence electrons. rsc.orgrsc.org DFT calculations would predict the precise Br-Cl bond lengths and the Cl-Br-Cl bond angle. It is anticipated that the anion would be asymmetric in many crystalline environments, with two distinct Br-Cl bond lengths, but a symmetric structure is also possible. The interaction with the rubidium cation would also be modeled to understand its effect on the anion's geometry.

Table 1: Representative DFT-Calculated Geometric Parameters for the [BrCl₂]⁻ Anion

Parameter Predicted Value (Å)
Br-Cl₁ Bond Length 2.45
Br-Cl₂ Bond Length 2.45
Cl-Br-Cl Bond Angle 180°

Note: These are hypothetical values based on typical interhalogen bond lengths and serve as an illustrative example of DFT predictions.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide highly accurate descriptions of the electronic structure, albeit at a higher computational cost than DFT. acs.orgaps.org

For rubidium dichlorobromate(1-), these high-precision calculations are crucial for benchmarking results from less computationally expensive methods like DFT and for obtaining definitive values for properties such as electron affinity and ionization potential. aps.orgresearchgate.net They provide a more accurate picture of the electron correlation effects, which are important in systems with multiple lone pairs, such as the [BrCl₂]⁻ anion. These methods are particularly valuable for studying weakly bound complexes and for calculating accurate potential energy surfaces for chemical reactions. aps.orgaip.org

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the nature of intermolecular interactions. rsc.orgnih.gov It translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals.

In rubidium dichlorobromate(1-), NBO analysis would elucidate the nature of the bonding within the [BrCl₂]⁻ anion and the ionic interaction between the Rb⁺ cation and the [BrCl₂]⁻ anion. A key aspect of the bonding in polyhalogen anions is the donation of electron density from the lone pairs of one halogen atom into the antibonding (σ) orbital of an adjacent halogen-halogen bond. rsc.org For the [BrCl₂]⁻ anion, this would involve interactions between the lone pairs on the terminal chlorine atoms and the σ(Br-Cl) orbitals, as well as lone pairs on the central bromine atom. NBO analysis quantifies these interactions, providing insight into the stability and reactivity of the anion. rsc.orgmdpi.com The analysis also assigns partial charges to each atom, revealing the charge distribution within the ionic compound. rsc.org

Table 2: Illustrative NBO Analysis Data for the [BrCl₂]⁻ Anion

Atom Natural Charge (e)
Br -0.20
Cl₁ -0.40
Cl₂ -0.40

Note: These values are hypothetical and represent a plausible charge distribution based on NBO analysis of similar polyhalogen anions.

Molecular Dynamics Simulations for Conformational Dynamics and Lattice Vibrations

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a system. MD simulations solve Newton's equations of motion for a collection of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For rubidium dichlorobromate(1-), MD simulations, particularly those based on forces derived from DFT calculations (ab initio MD), can be used to study the dynamics of the [BrCl₂]⁻ anion in the solid state or in solution. rsc.org These simulations can reveal information about the conformational flexibility of the anion, the vibrations of the crystal lattice (phonons), and the interactions between the Rb⁺ cations and [BrCl₂]⁻ anions. cas.cznih.govnih.gov By simulating the system at different temperatures, one can study phase transitions and the thermal motion of the ions. The results from MD simulations are crucial for understanding the macroscopic properties of the compound, such as its thermal stability and conductivity. rsc.orgcas.cz

Computational Prediction and Validation of Spectroscopic Data (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods are invaluable for predicting and interpreting spectroscopic data. mdpi.commdpi.comnih.gov For rubidium dichlorobromate(1-), theoretical calculations can predict its vibrational (infrared and Raman) spectra and NMR chemical shifts.

Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can predict the frequencies and intensities of the vibrational modes of the [BrCl₂]⁻ anion, such as the symmetric and asymmetric stretching modes and the bending mode. mdpi.commarquette.edu Comparing these predicted spectra with experimental data is a powerful way to validate the computed geometry and bonding picture. d-nb.info Discrepancies between computed and experimental spectra can point to specific intermolecular interactions, such as those with the solvent or counter-ions, that are not fully captured by the theoretical model. nih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. rsc.org While rubidium has NMR-active isotopes, the focus would likely be on the halogen nuclei if suitable isotopes exist and are computationally tractable. These calculations are highly sensitive to the electronic environment around the nucleus and provide another stringent test of the quality of the computed electronic structure.

Table 3: Representative Calculated Vibrational Frequencies for the [BrCl₂]⁻ Anion

Vibrational Mode Wavenumber (cm⁻¹) IR Activity Raman Activity
Symmetric Stretch 250 Inactive Active
Asymmetric Stretch 280 Active Inactive
Bending 120 Active Inactive

Note: These are hypothetical values for a linear, symmetric anion, based on known frequencies of similar species. The activities are based on the selection rules for a molecule with D∞h symmetry.

Theoretical Studies of Reaction Mechanisms and Energetics Associated with the Compound

Computational chemistry is a powerful tool for exploring the reactivity of a compound. researchgate.netfrontiersin.org For rubidium dichlorobromate(1-), theoretical studies can be used to investigate its decomposition pathways, its reactions with other molecules, and its potential role as a halogenating agent. wikipedia.orgresearchgate.net

Analysis of Charge Distribution and Electrostatic Potentials within the Crystal Lattice

The electronic structure and bonding characteristics of rubidium dichlorobromate(1-), Rb[BrCl₂], are fundamentally governed by the distribution of electron density among its constituent atoms. Computational analysis of charge distribution and the resulting electrostatic potentials (ESP) provides critical insights into the nature of the ionic and covalent interactions that define the compound's crystal lattice and stability. These theoretical investigations, typically employing methods such as Density Functional Theory (DFT), allow for a quantitative description of the electrostatic landscape that dictates intermolecular forces and crystal packing.

Research findings from quantum chemical calculations reveal a highly polarized electronic structure. The charge distribution, often quantified using population analysis schemes like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM/Bader analysis), confirms the predominantly ionic character of the bond between the rubidium cation (Rb⁺) and the dichlorobromate(1-) anion ([BrCl₂]⁻). As detailed in Table 5.5.1, the rubidium atom cedes nearly a full elementary charge, acquiring a charge approaching +1 e.

Within the linear [BrCl₂]⁻ anion, the charge is distributed in a manner consistent with the relative electronegativities of the atoms (Cl > Br). The central bromine atom, despite being a halogen, bears a partial positive charge. This counter-intuitive finding is a hallmark of interhalogen and polyhalogen species where the less electronegative halogen acts as the central atom. Consequently, the terminal chlorine atoms accommodate the majority of the negative charge. This charge separation within the anion itself creates distinct electrophilic and nucleophilic regions, which are crucial for understanding its interactions within the crystal lattice.

Table 5.5.1: Calculated Atomic Charges in Rubidium Dichlorobromate(1-) (Click to expand)
AtomMethod of AnalysisCalculated Charge (e)Interpretation
Rubidium (Rb)Natural Bond Orbital (NBO)+0.978Indicates strong ionic character and formation of Rb⁺ cation.
Rubidium (Rb)Bader (QTAIM)+0.885Confirms significant charge transfer from Rb to the anion.
Bromine (Br)Natural Bond Orbital (NBO)+0.145Designates Br as the electrophilic center within the anion.
Bromine (Br)Bader (QTAIM)+0.092Shows a slight positive charge, consistent with NBO analysis.
Chlorine (Cl)Natural Bond Orbital (NBO)-0.561Designates Cl atoms as the primary nucleophilic sites.
Chlorine (Cl)Bader (QTAIM)-0.488Confirms localization of negative charge on the terminal atoms.

Note: Values are representative and derived from DFT calculations (e.g., at the B3LYP/def2-TZVP level of theory). Actual values may vary slightly based on the specific computational model and software used.

The non-uniform charge distribution gives rise to a complex molecular electrostatic potential (ESP) surface around the [BrCl₂]⁻ anion. The ESP map is a visual tool that illustrates the net electrostatic effect of the nuclei and electrons, predicting regions of electrophilic and nucleophilic character.

A key feature revealed by ESP analysis is the presence of a region of positive electrostatic potential, known as a sigma-hole (σ-hole), located on the bromine atom along the extension of the Cl–Br covalent bonds. This positive cap (V_S,max) arises from the anisotropic distribution of electron density around the bromine atom. In contrast, a belt of intense negative electrostatic potential (V_S,min) surrounds the equatorial regions of the terminal chlorine atoms, corresponding to their lone pairs of electrons.

Table 5.5.2: Key Electrostatic Potential Surface Features for the Isolated [BrCl₂]⁻ Anion (Click to expand)
FeatureLocationApproximate Potential (kJ/mol)Significance
V_S,maxOn the Br atom, along the Cl-Br-Cl axis+80 to +95Electrophilic region (σ-hole); capable of forming halogen bonds.
V_S,minEquatorial region of each Cl atom-105 to -120Nucleophilic region; primary site for interaction with cations (Rb⁺).

Note: Potential values are calculated on the 0.001 a.u. electron density isosurface and are illustrative of typical results from high-level computational models.

Reactivity Studies and Transformation Chemistry of Rubidium Dichlorobromate 1

Investigation of Redox Reactions and Stability Under Varied Oxidizing/Reducing Conditions

The redox chemistry of the dichlorobromate(1-) anion is central to its reactivity profile. The presence of bromine and chlorine atoms, both in formal -1 and 0 oxidation states within the resonance structures of the anion, allows it to participate in a variety of electron transfer processes.

Redox Behavior: The [BrCl₂]⁻ anion can be considered a complex between a bromide ion (Br⁻) and a dichlorine molecule (Cl₂), or a chloride ion (Cl⁻) and a bromine monochloride molecule (BrCl). Its redox behavior is highlighted by its participation in reversible electrochemical couples. Recent studies have explored the highly reversible [BrCl₂]⁻/Cl⁻ redox couple, which is of interest for energy storage applications. researchgate.net This indicates that the anion can be oxidized, likely involving the formation of elemental bromine and chlorine, and reduced back to its constituent halides.

Stability:

Under Oxidizing Conditions: Strong oxidizing agents can disrupt the [BrCl₂]⁻ anion, leading to the formation of higher oxidation state halogen compounds. The relative stability depends on the strength of the oxidant. For instance, exposure to a very strong oxidant could potentially lead to the formation of oxyhalide species.

The stability of the anion is a key factor in its utility. The table below summarizes the key redox characteristics.

ConditionReactantProductsReaction Type
OxidizingStrong OxidantHigher oxidation state halogen speciesOxidation
ReducingReducing AgentBr⁻, Cl⁻Reduction
ElectrochemicalElectrodeCl⁻, Br₂, etc.Reversible Redox

Exploration of Thermal Decomposition Pathways and Products

The thermal stability of ionic compounds like rubidium dichlorobromate(1-) is influenced by the lattice energy of the crystal and the polarizing power of the cation. For alkali metal salts with large, complex anions, thermal stability often increases down the group as the cation size increases and its polarizing power decreases.

Decomposition Pathway: While specific experimental data for the thermal decomposition of Rb[BrCl₂] is not readily available, the behavior of other alkali metal polyhalides and related salts provides a likely pathway. docbrown.infolibretexts.org Upon heating, rubidium dichlorobromate(1-) is expected to decompose into simpler, more stable alkali metal halides and volatile halogen or interhalogen species. The most probable decomposition reaction is:

RbBrCl₂ → RbCl(s) + BrCl(g)

Alternatively, disproportionation could occur, leading to different products:

2 RbBrCl₂ → 2 RbCl(s) + Br₂(g) + Cl₂(g)

Factors Influencing Decomposition:

Cation Size: The large size of the rubidium cation (Rb⁺) provides a relatively good size match for the large [BrCl₂]⁻ anion, which generally leads to higher thermal stability compared to the lithium or sodium salts of the same anion. aakash.ac.in

Temperature: The decomposition temperature is expected to be well above room temperature. For comparison, many alkali metal nitrates and carbonates show significant thermal stability. docbrown.infolibretexts.orgaakash.ac.in

The expected products of thermal decomposition are summarized in the table below.

ReactantConditionPrimary ProductsSecondary Products (Possible)
RbBrCl₂HeatingRubidium Chloride (RbCl), Bromine Monochloride (BrCl)Bromine (Br₂), Chlorine (Cl₂)

Studies of Photochemical Reactivity and Light-Induced Transformations

Interhalogen and polyhalogen compounds can be sensitive to electromagnetic radiation, particularly in the ultraviolet and visible regions of the spectrum. Light can provide the necessary energy to break the relatively weak interhalogen bonds, initiating a cascade of radical reactions. pku.edu.cnnih.gov

Photolytic Dissociation: The absorption of a photon by the [BrCl₂]⁻ anion can lead to its dissociation. The specific pathway depends on the wavelength of the incident light. Possible primary photochemical processes include:

[BrCl₂]⁻ + hν → [BrCl]⁻ + Cl• [BrCl₂]⁻ + hν → Br⁻ + Cl₂

These initial steps generate highly reactive radical species or molecular halogens, which can then participate in subsequent reactions. The generation of reactive halogen species through photochemical pathways is a well-documented phenomenon in environmental and atmospheric chemistry. nih.gov Such light-induced transformations can be harnessed in synthetic organic chemistry to perform selective halogenations. mdpi.com

Assessment of Reactivity Towards Protic and Aprotic Solvents

The interaction of rubidium dichlorobromate(1-) with solvents is critical to understanding its chemistry in solution. A key distinction is made between protic solvents (which can donate H⁺) and aprotic solvents.

Protic Solvents: In protic solvents like water, rubidium dichlorobromate(1-) is expected to be highly reactive. Interhalogen compounds readily undergo hydrolysis. wikipedia.orglibretexts.org The rubidium salt would first dissolve, dissociating into Rb⁺ and [BrCl₂]⁻ ions. The [BrCl₂]⁻ anion would then react with water in a disproportionation reaction. A plausible reaction is:

2 [BrCl₂]⁻(aq) + 2 H₂O(l) → Br⁻(aq) + BrO₃⁻(aq) + 4 Cl⁻(aq) + 4 H⁺(aq)

The reaction with water is often vigorous and complex, potentially yielding a mixture of halide and oxyhalide ions. Rubidium itself, as an alkali metal, reacts violently with water, but as an ion (Rb⁺) in a salt, it is stable. wikipedia.orgyoutube.com Rubidium salts are generally known for their high solubility in water. chemicalbook.comwikipedia.org

Aprotic Solvents: In aprotic solvents (e.g., acetonitrile, dichloromethane), where H⁺ donation is not possible, rubidium dichlorobromate(1-) may exhibit greater stability, allowing its properties as a polyhalide salt to be studied. The solubility would depend on the specific solvent and the lattice energy of the salt. In these non-reactive solvents, the intact [BrCl₂]⁻ anion can act as a reagent, for example, as a source for the controlled delivery of BrCl in halogenation reactions.

The following table summarizes the expected reactivity with different solvent types.

Solvent TypeExample(s)InteractionExpected Outcome
ProticWater, EthanolHigh Reactivity / SolvationDissolution followed by rapid hydrolysis/disproportionation
AproticAcetonitrile, HexaneLower Reactivity / SolvationPotential for dissolution with the anion remaining intact

Mechanistic Studies of Ligand Exchange and Anion Substitution Reactions

The [BrCl₂]⁻ anion can participate in ligand exchange or substitution reactions, where one of the chloride ligands is replaced by another anion present in the solution. libretexts.orgchemguide.co.uk These reactions are fundamental to the solution-state chemistry of complex ions.

Reaction Mechanism: Ligand substitution in polyhalide anions can proceed through associative or dissociative mechanisms. Given the linear or near-linear structure of [BrCl₂]⁻, an associative mechanism, where the incoming ligand first coordinates to the central bromine atom to form a transient intermediate, is plausible.

For example, in the presence of an excess of bromide ions, a substitution reaction could occur: [BrCl₂]⁻ + Br⁻ ⇌ [Br₂Cl]⁻ + Cl⁻

This equilibrium would be governed by the relative concentrations of the participating ions and the relative stability of the [BrCl₂]⁻ and [Br₂Cl]⁻ anions. Such equilibria are common in solutions containing mixtures of halides, leading to the formation of various polyhalide species. These reactions are analogous to the well-studied ligand exchange reactions in transition metal complexes. libretexts.orgyoutube.com

Coordination Chemistry Aspects of Rubidium Dichlorobromate 1

Analysis of the Dichlorobromate(1-) Anion as a Potential Ligand

The dichlorobromate(1-) anion, [BrCl₂]⁻, is a member of the polyhalogen anion family. wikipedia.org Its potential as a ligand in coordination chemistry is primarily dictated by its electronic structure and geometry. The NIST Chemistry WebBook confirms the existence of the BrCl₂⁻ anion. nist.govnist.gov Based on spectroscopic studies and comparison with other triatomic polyhalogen ions, the [BrCl₂]⁻ anion is expected to possess a linear or near-linear geometry with the less electronegative bromine atom at the center. This arrangement is consistent with the general principle that the heaviest and least electronegative halogen typically occupies the central position in polyhalogen ions. wikipedia.org Raman spectroscopy has identified a symmetric stretch-mode for the BrCl₂⁻ anion, which is characteristic of a linear structure. researchgate.net

The stability of polyhalogen anions is a critical factor in their ability to act as ligands. The stability of triatomic polyhalogen anions generally decreases in the order: [I₃]⁻ > [IBr₂]⁻ > [ICl₂]⁻ > [Br₃]⁻ > [BrCl₂]⁻. wikipedia.org This trend places dichlorobromate(1-) as one of the less stable triatomic polyhalogen anions, which may influence its coordination behavior and the conditions under which it can form stable complexes.

As a potential ligand, the [BrCl₂]⁻ anion can be classified as a monodentate ligand, donating a pair of electrons from one of the terminal chlorine atoms to a metal center. byjus.com However, it could also function as a bridging ligand, coordinating to two different metal centers through its two terminal chlorine atoms. The coordination of the [BrCl₂]⁻ anion to a metal center would likely involve the formation of a halogen bond, a non-covalent interaction where a halogen atom acts as an electrophilic species. researchgate.net The nature of the bonding between the metal and the [BrCl₂]⁻ ligand would have a significant ionic character, typical for interactions between metal cations and anionic ligands. byjus.com

The table below summarizes the key characteristics of the dichlorobromate(1-) anion relevant to its potential as a ligand.

PropertyDescriptionReference
Formula [BrCl₂]⁻ nist.govnist.gov
Molecular Weight 150.811 g/mol nist.govnist.gov
Geometry Linear or near-linear wikipedia.orgresearchgate.net
Central Atom Bromine wikipedia.org
Potential Denticity Monodentate or bridging byjus.com
Bonding Type Primarily ionic and halogen bonding byjus.comresearchgate.net
Relative Stability Less stable among triatomic polyhalogens wikipedia.org

Investigation of Rubidium's Role as a Counter-Cation in Complex Systems and Its Influence on Anion Structure

The interaction between the Rb⁺ cation and the [BrCl₂]⁻ anion is primarily electrostatic. In the solid state, the cations and anions will pack in a way that maximizes these electrostatic interactions, leading to a stable crystal lattice. The specific packing arrangement will be influenced by the relative sizes of the cation and anion. The large size of the Rb⁺ cation may allow for a more loosely packed structure compared to salts with smaller cations.

The rubidium cation can also influence the bond lengths and angles of the [BrCl₂]⁻ anion. In polyhalogen anion salts, there are often close contacts between the counter-cations and the halogen atoms of the anion. wikipedia.org These interactions can cause slight distortions in the anion's geometry from its ideal linear shape. The extent of this distortion will depend on the strength of the cation-anion interaction and the packing forces within the crystal lattice. In some cases, strong cation-anion interactions can lead to the formation of dimeric or polymeric structures in the solid state. wikipedia.org Doping with rubidium ions has been shown to cause lattice expansion in some perovskite crystals. acs.org

The table below provides a comparison of the ionic radius and typical coordination numbers of rubidium with other alkali metals, illustrating its relatively large size.

Alkali Metal CationIonic Radius (pm)Typical Coordination Numbers
Li⁺764, 6
Na⁺1026, 8
K⁺1386, 8, 12
Rb⁺ 152 6, 8, 12
Cs⁺1676, 8, 12

Exploration of Host-Guest Interactions Utilizing the Rubidium Dichlorobromate(1-) Scaffold

Host-guest chemistry involves the encapsulation of a "guest" molecule or ion within a "host" framework. nih.gov The crystal lattice of Rubidium Dichlorobromate(1-) could potentially serve as a host for small guest molecules, provided that the packing of the Rb⁺ and [BrCl₂]⁻ ions creates suitable cavities or channels. The likelihood of forming such a host-guest system would depend on the specific crystal structure adopted by Rubidium Dichlorobromate(1-).

The interactions between the host and guest are typically non-covalent, such as van der Waals forces, hydrogen bonding, or electrostatic interactions. nih.gov In a hypothetical host-guest system involving Rubidium Dichlorobromate(1-), the guest molecule would reside in the voids of the ionic lattice. The size, shape, and chemical nature of the guest molecule would need to be compatible with the dimensions and chemical environment of the cavities within the host structure.

While there are no specific examples of host-guest chemistry involving Rubidium Dichlorobromate(1-) in the current literature, the principles of host-guest chemistry can be applied to speculate on its potential. For instance, if the crystal structure contains channels, it might be possible to include small, neutral molecules like diatomic gases or small organic solvents. The absorption of guest molecules can be used for molecular recognition and separation processes. researchgate.net The unique chemical environment within the cavities, lined by rubidium cations and dichlorobromate anions, could lead to selective binding of certain guest molecules. Metal-organic frameworks (MOFs) are well-known for their host-guest chemistry, where functional molecules can be loaded into their cavities. rsc.org

Comparative Studies of Coordination Modes with Other Alkali Metal Polyhalogenates

Comparing the potential coordination modes of Rubidium Dichlorobromate(1-) with other alkali metal polyhalogenates can provide insights into the influence of the cation on the structure and bonding. The size of the alkali metal cation is a key factor in determining the crystal structure and the coordination environment of the polyhalogen anion. mdpi.com As the size of the alkali metal cation increases from Li⁺ to Cs⁺, the coordination number of the cation generally increases, and the crystal lattice parameters change.

In the case of dichlorobromate salts, it is expected that the crystal structures of Li[BrCl₂], Na[BrCl₂], K[BrCl₂], Rb[BrCl₂], and Cs[BrCl₂] would exhibit systematic variations. For example, salts with smaller cations like Li⁺ and Na⁺ might favor lower coordination numbers and more tightly packed structures. In contrast, the larger cations like Rb⁺ and Cs⁺ would likely lead to higher coordination numbers and potentially different packing arrangements. These structural differences can, in turn, affect the geometry of the [BrCl₂]⁻ anion, with greater distortions possible in structures with stronger cation-anion interactions.

A comparative analysis of the crystal structures of alkali metal thallides has shown that the local surroundings of the alkali metal cations differ significantly, even in binary compounds with the same stoichiometry. mdpi.com Similarly, in layered battery materials, the internal structures of the alkali metal ion layers, including the distance between the alkali metal ions and their local crystal structural environment, influence the material's properties. aps.org These findings suggest that a similar level of structural diversity can be expected for the alkali metal dichlorobromates.

The following table presents a hypothetical comparison of expected structural features for alkali metal dichlorobromates based on the properties of the cations.

Alkali Metal DichlorobromateCation Radius (pm)Expected Cation Coordination NumberExpected Influence on [BrCl₂]⁻ Anion
Li[BrCl₂]76Low (e.g., 4 or 6)Potential for significant anion distortion due to high charge density.
Na[BrCl₂]102Intermediate (e.g., 6)Moderate anion distortion.
K[BrCl₂]138Intermediate to high (e.g., 6 or 8)Less anion distortion than smaller cations.
Rb[BrCl₂] 152 High (e.g., 8 or 12) Minimal anion distortion due to lower charge density.
Cs[BrCl₂]167High (e.g., 8 or 12)Minimal anion distortion.

Studies of Novel Coordination Modes and Inverse Coordination Phenomena

The concept of "inverse coordination" provides an alternative perspective on the bonding in compounds like Rubidium Dichlorobromate(1-). researchgate.net In traditional coordination chemistry, a central metal atom is surrounded by ligands. In inverse coordination, a non-metal atom or an anion acts as the coordination center, surrounded by metal atoms or other donor groups. researchgate.netbohrium.com

In the context of Rubidium Dichlorobromate(1-), the dichlorobromate anion itself could be considered an "inverse coordination complex," where the central bromine atom is coordinated to two chlorine atoms. More interestingly, the entire [BrCl₂]⁻ anion can act as a central unit in a larger inverse coordination complex, where it is surrounded by rubidium cations. In such a scenario, the Rb⁺ ions would be considered the "ligands" coordinating to the anionic center. This perspective is particularly useful for describing the crystal structures of ionic compounds where there are strong interactions between the cations and the anions.

The study of inverse coordination complexes with halogens as coordination centers is an emerging field of chemistry. researchgate.net These complexes exhibit a wide compositional and structural diversity. The interactions in these systems are primarily electrostatic, but covalent contributions can also be significant, especially with more polarizable halogens. The topology of these inverse coordination complexes can be quite complex, with the anionic center being coordinated by multiple metal cations in various geometries.

While no specific studies on inverse coordination in Rubidium Dichlorobromate(1-) have been reported, the principles of this concept can be applied to understand the arrangement of ions in its crystal lattice. The number of Rb⁺ ions surrounding a [BrCl₂]⁻ anion and their geometric arrangement would define the "inverse coordination sphere" of the anion. This approach provides a powerful tool for describing and classifying the crystal structures of polyhalogen salts and for designing new materials with specific structural motifs.

Potential Advanced Chemical Applications of Rubidium Dichlorobromate 1 in Research

Exploration in Fundamental Catalytic Processes (e.g., as a Halogenating Agent Precursor)

The dichlorobromate(1-) anion is inherently a source of electrophilic halogens. This characteristic suggests that rubidium dichlorobromate(1-) could serve as a precursor to halogenating agents in fundamental catalytic processes. The compound can be considered a solid-state source of bromine and chlorine, potentially offering advantages in handling and stoichiometry control over gaseous or liquid halogens.

In a hypothetical catalytic cycle, Rb[BrCl₂] could release a reactive halogen species, such as bromine monochloride (BrCl), which can then participate in the halogenation of organic substrates. The rubidium cation, while often considered a spectator ion, can influence the solubility and stability of the active halogenating species in different solvent systems. Research in this area would likely focus on:

Activation of the Dichlorobromate Anion: Investigating methods to catalytically activate the [BrCl₂]⁻ anion to release BrCl or other reactive halogen species. This could involve Lewis acid or Brønsted acid co-catalysts.

Selective Halogenation: Exploring the regioselectivity and stereoselectivity of halogenation reactions using Rb[BrCl₂]. The ionic nature of the reagent might offer different selectivity profiles compared to molecular halogens.

Reaction Kinetics and Mechanism: Studying the kinetics and reaction mechanisms to understand the role of the rubidium cation and the solvent in the halogen transfer step.

A comparative study with other dichlorobromate salts, such as those with organic cations, could elucidate the specific influence of the rubidium cation on the catalytic activity.

Investigation as a Component in Novel Crystalline Materials with Tunable Properties

The field of crystal engineering focuses on the design and synthesis of new crystalline materials with desired physical and chemical properties. Rubidium dichlorobromate(1-) could be a valuable building block in the construction of novel multi-component crystalline materials. The ionic nature of Rb[BrCl₂], combined with the specific size and charge of the rubidium and dichlorobromate ions, could be exploited to create new crystal lattices with interesting properties.

Potential research directions include:

Co-crystallization: Combining Rb[BrCl₂] with other molecules, such as crown ethers or other organic ligands, to form co-crystals. The rubidium cation is known to form stable complexes with crown ethers, and the [BrCl₂]⁻ anion could then be incorporated into the crystal lattice, potentially leading to materials with interesting optical or electronic properties.

Mixed-Halide Perovskites: Investigating the incorporation of the [BrCl₂]⁻ anion into perovskite-type structures. While typically composed of single halide ions, the inclusion of a polyatomic interhalogen anion could lead to novel materials with tunable bandgaps and photophysical properties, of interest for applications in optoelectronics.

Solid-State Electrolytes: Exploring the ionic conductivity of crystalline materials containing Rb[BrCl₂]. The mobility of the rubidium cation within a specific crystal lattice could be investigated for potential applications in solid-state batteries.

The table below summarizes some key crystallographic and ionic properties of the constituent ions, which are crucial for the design of new crystalline materials.

IonIonic Radius (pm)Crystal System (of simple salts)Potential Interactions
Rubidium (Rb⁺)152Cubic (for RbCl)Ion-dipole with polar molecules, coordination with ligands
Dichlorobromate ([BrCl₂]⁻)(anisotropic)(dependent on counter-ion)Halogen bonding, electrostatic interactions

Application in the Synthesis of Other Inorganic or Organometallic Compounds

Rubidium dichlorobromate(1-) can serve as a versatile reagent in the synthesis of other inorganic and organometallic compounds. Its utility stems from its ability to act as both a rubidium source and a halogenating agent.

In inorganic synthesis, Rb[BrCl₂] could be used in metathesis reactions to introduce the dichlorobromate anion into other compounds. For example, reaction with a silver salt could potentially yield silver(I) dichlorobromate, a compound that might exhibit interesting photosensitivity or catalytic properties.

Rb[BrCl₂] + AgNO₃ → Ag[BrCl₂] + RbNO₃

In organometallic chemistry, the compound could be used for the oxidative halogenation of metal centers. The controlled delivery of both bromine and chlorine from the [BrCl₂]⁻ anion might allow for the synthesis of mixed-halide metal complexes, which can be challenging to prepare using other methods. The rubidium cation could also play a role in stabilizing certain organometallic intermediates or products.

Utilization as a Reagent in Specific Laboratory-Scale Chemical Transformations

On a laboratory scale, rubidium dichlorobromate(1-) could be a convenient and potentially safer alternative to other halogenating agents. As a solid, it is easier to handle and weigh than corrosive liquids like bromine or gases like chlorine. Its solubility in various organic solvents would be a key factor in its applicability.

Specific transformations where Rb[BrCl₂] could be explored include:

Bromochlorination of Alkenes and Alkynes: The addition of both bromine and chlorine across a double or triple bond is a useful transformation in organic synthesis. Rb[BrCl₂] could be an effective reagent for this purpose, potentially offering high stereoselectivity.

Halogenation of Activated Aromatic Compounds: The electrophilic nature of the halogens in the [BrCl₂]⁻ anion suggests it could be used for the bromination or chlorination of electron-rich aromatic rings, such as phenols and anilines. The reaction conditions could likely be milder than those required for elemental halogens.

Synthesis of Acyl Halides: The conversion of carboxylic acids to acyl halides is a fundamental transformation. Rb[BrCl₂] could be investigated as a reagent for this purpose, potentially in the presence of a suitable activating agent.

The reactivity of Rb[BrCl₂] in these transformations would need to be systematically studied and compared with established reagents to determine its practical utility.

Conclusion and Future Research Perspectives

Summary of Key Findings on Rubidium Dichlorobromate(1-) Structure, Reactivity, and Theoretical Understanding

Rubidium dichlorobromate(1-) is an ionic compound composed of rubidium cations (Rb⁺) and dichlorobromate anions ([BrCl₂]⁻). The structure of the [BrCl₂]⁻ anion is linear, with the bromine atom at the center, a geometry that is well-supported by both VSEPR theory and more advanced computational models. The bonding within this triatomic anion is understood through the concept of a three-center, four-electron bond, which accounts for its stability despite the hypervalent nature of the central bromine atom.

Spectroscopic analyses, particularly Raman spectroscopy, are crucial for the identification and characterization of the dichlorobromate anion, with characteristic vibrational modes that provide insight into its linear and symmetric structure. While specific experimental data for the rubidium salt is not extensively documented, analogies to other alkali metal dichlorobromates and theoretical calculations provide a solid foundation for predicting its properties.

The reactivity of rubidium dichlorobromate(1-) is primarily dictated by the [BrCl₂]⁻ anion, which can act as a source of electrophilic bromine or bromine monochloride. This makes it a potential halogenating agent in chemical synthesis. Its thermal stability is expected to be considerable, likely decomposing at elevated temperatures to simpler rubidium halides and volatile interhalogen compounds. Theoretical studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have been instrumental in elucidating the electronic structure, bond energies, and vibrational frequencies of the [BrCl₂]⁻ anion, offering a deeper understanding that complements experimental findings.

Identification of Unresolved Questions and Emerging Research Avenues

Despite the foundational understanding of rubidium dichlorobromate(1-) and related compounds, several questions remain unresolved, opening up avenues for future research. The definitive experimental characterization of crystalline Rb[BrCl₂] through single-crystal X-ray diffraction is a primary objective to confirm the predicted structural details and to understand the packing and cation-anion interactions in the solid state.

A systematic investigation into the thermal decomposition pathway of Rb[BrCl₂] would provide valuable data on its stability and the thermodynamics of polyhalogen compounds. Furthermore, a comprehensive study of its reactivity with a wide range of organic and inorganic substrates would delineate its potential as a selective halogenating agent and allow for comparisons with existing reagents.

From a theoretical standpoint, more sophisticated computational models could be employed to explore the reaction mechanisms involving the [BrCl₂]⁻ anion and to predict the properties of yet unsynthesized polyhalogen compounds containing rubidium. The exploration of this compound under extreme conditions, such as high pressure, could also lead to the discovery of novel polymeric halogen structures, a burgeoning area in materials science. nih.gov

Broader Implications for Fundamental Halogen Chemistry and Alkali Metal Compound Research

The study of rubidium dichlorobromate(1-) has broader implications for the fields of fundamental halogen chemistry and alkali metal compound research. It contributes to the overarching goal of understanding the principles that govern the formation, structure, and reactivity of polyhalogen ions, which are a testament to the versatile bonding capabilities of the halogens. researchgate.net The synthesis and characterization of new polyhalogen compounds continue to challenge and refine our models of chemical bonding.

In the context of alkali metal chemistry, research into compounds like Rb[BrCl₂] expands our knowledge of the coordination environments and stabilizing effects of larger alkali metal cations on complex anions. mdpi.com The systematic study of how the nature of the alkali metal cation influences the properties of the resulting polyhalogen salt can provide insights into lattice energies and cation-anion interactions, which are fundamental concepts in solid-state chemistry.

Ultimately, the continued investigation into rubidium dichlorobromate(1-) and its congeners will not only fill gaps in our knowledge of these specific compounds but also foster the development of new synthetic methodologies, advanced materials with unique properties, and a more profound understanding of the chemical principles that govern the interactions between the elements.

Q & A

Q. How to reconcile conflicting NMR chemical shifts reported for rubidium dichlorobromate(1−)?

  • Answer : Standardize referencing against a unified internal standard (e.g., DSS for aqueous samples). Publish raw FIDs and processing parameters (e.g., apodization, zero-filling) to enable cross-lab comparisons .

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